Levdobutamine

Description

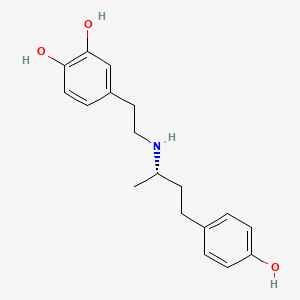

Structure

3D Structure

Properties

CAS No. |

61661-06-1 |

|---|---|

Molecular Formula |

C18H23NO3 |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

4-[2-[[(2S)-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]benzene-1,2-diol |

InChI |

InChI=1S/C18H23NO3/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15/h4-9,12-13,19-22H,2-3,10-11H2,1H3/t13-/m0/s1 |

InChI Key |

JRWZLRBJNMZMFE-ZDUSSCGKSA-N |

SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O |

Isomeric SMILES |

C[C@@H](CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O |

Appearance |

Solid powder |

Other CAS No. |

61661-06-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Levdobutamine; |

Origin of Product |

United States |

Synthetic Chemistry and Process Research for Levdobutamine

Established Synthetic Routes and Reaction Conditions

Established synthetic routes for Levdobutamine typically involve the formation of the core phenethylamine (B48288) structure and subsequent functionalization. While specific detailed routes for this compound itself are not extensively detailed in the provided search results, the synthesis of chiral amines, a class to which this compound belongs, is commonly achieved through the reduction of imines or related precursors nih.gov.

General reaction conditions for the synthesis of chiral amines via catalytic hydrogenation often involve transition metal catalysts, such as those based on ruthenium (Ru), rhodium (Rh), and iridium (Ir), complexed with chiral ligands to induce asymmetry ajchem-b.com. These reactions are typically carried out under a hydrogen atmosphere, with varying pressures and temperatures depending on the specific catalyst system and substrate researchgate.netresearchgate.net. Solvents like dioxane are mentioned in the context of catalytic reactions for chiral amine synthesis researchgate.net.

Asymmetric Synthesis Approaches for (S)-Levdobutamine

The synthesis of (S)-Levdobutamine necessitates asymmetric methodologies to selectively produce the desired enantiomer. Asymmetric synthesis is a chemical reaction or sequence that creates one or more new chiral centers in a substrate molecule, yielding stereoisomeric products in unequal amounts wikipedia.org. This is crucial for pharmaceuticals, as different enantiomers can exhibit different biological activities wikipedia.org.

Asymmetric Hydrogenation of Ketimines

Asymmetric hydrogenation of prochiral imines, including ketimines, is a direct and efficient strategy for preparing chiral amines nih.gov. This method involves the addition of hydrogen across the carbon-nitrogen double bond of the imine in the presence of a chiral catalyst, leading to the formation of an enantiomerically enriched amine.

Recent advances in asymmetric hydrogenation have focused on developing highly efficient catalyst systems. For instance, chiral iridium-diphosphine ligand catalysts have been employed for the asymmetric hydrogenation of cyclic 2-aryl imines, yielding optically active free amines with high yields and enantioselectivities rsc.org. Similarly, chiral ruthenium complexes with optically active N-sulfonylated 1,2-diamine ligands have shown high stereoselectivity and efficiency in the asymmetric transfer hydrogenation of imines ajchem-b.com. Earth-abundant manganese catalysts have also been explored for the asymmetric hydrogenation of dialkyl ketimines, demonstrating the ability to differentiate between minimally differentiated alkyl groups researchgate.net.

Catalytic Methodologies in Chiral Amine Synthesis

Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are widely used approaches for the synthesis of chiral amines nih.govbohrium.com. These methodologies rely on the use of chiral catalysts, often consisting of a transition metal coordinated to a chiral ligand, to control the stereochemical outcome of the reduction.

Diverse catalytic systems have been developed for this purpose, including those based on ruthenium, rhodium, iridium, palladium, and manganese nih.govajchem-b.comresearchgate.net. The choice of catalyst and ligand is critical for achieving high enantioselectivity and yield, and research continues to explore new catalyst designs and reaction conditions ajchem-b.comresearchgate.net. Asymmetric transfer hydrogenation (ATH), which uses organic molecules as the reducing agent, offers a convenient and versatile alternative to pressure hydrogenation with H₂ gas rsc.org.

Investigation of Different Salt Forms of this compound

The investigation of different salt forms of an active pharmaceutical ingredient like this compound is a crucial aspect of process research and development. Forming salts can modify the physicochemical properties of a drug substance, such as solubility, dissolution rate, stability, and melting point theijes.comjustia.com.

This compound lactobionate (B10762962) is a known salt form of this compound google.com. The formation of different salt forms can lead to the discovery of new crystalline forms (polymorphs) or pseudo-polymorphs (like hydrates or solvates), each possessing distinct properties justia.com. The search for suitable salt forms often involves extensive experimentation with various counterions and crystallization conditions justia.com.

Impact of Polymorphism and Amorphous Forms on Research Material Properties

Polymorphism, the ability of a compound to exist in different crystalline forms, significantly impacts the physicochemical properties of a drug substance theijes.comresearchgate.net. These different crystalline arrangements can lead to variations in melting point, solubility, dissolution rate, stability, and even mechanical properties theijes.comaipla.org.

Amorphous forms, which lack a long-range ordered crystalline structure, represent another solid state with distinct properties compared to crystalline polymorphs theijes.comaipla.orgkinampark.com. While not true polymorphs, amorphous solids can be considered in the context of solid-state forms and may exhibit different solubility and dissolution characteristics theijes.comimprovedpharma.com.

Molecular Pharmacology and Receptor Interaction Studies of Levdobutamine

Adrenergic Receptor Agonism and Selectivity Profiling

Studies investigating the adrenergic receptor profile of Levdobutamine and its racemate, dobutamine (B195870), reveal a complex interaction pattern with varying degrees of affinity and efficacy across different receptor subtypes.

This compound is described as a selective β1-adrenergic receptor agonist. wikipedia.orgwikipedia.org The primary activity attributed to this compound involves the stimulation of β1-adrenergic receptors, particularly those in the heart. ontosight.ai This agonism leads to an increase in myocardial contractility, heart rate, and consequently, cardiac output. ontosight.ai

Research on the racemic dobutamine indicates a primary action on β1-adrenergic receptors with comparatively negligible effects on β2 or alpha receptors. drugbank.comnih.govmedsafe.govt.nz In vitro studies using radioligand binding assays have demonstrated that dobutamine possesses significantly greater affinity for the β1 subtype compared to the β2 subtype. nih.govnih.gov For instance, dobutamine's dissociation constant (KD) for the β1 subtype was measured at 2.5 µM in rat heart and 2.6 µM in turkey erythrocyte, whereas its KD for the β2 subtype was considerably higher, at 14.8 µM in frog heart and 25.4 µM in rat lung. nih.govnih.gov

However, some research focusing on the individual enantiomers of dobutamine presents a different perspective. According to one review, (-)-dobutamine (this compound) exhibits weak β1 and β2 activity in both vascular and cardiac receptors. mdpi.comscielo.br This contrasts with (+)-dobutamine, which is described as a powerful agonist of β1 and β2 adrenoreceptors in cardiac muscle. mdpi.com

The interaction of this compound with β2-adrenergic receptors appears to be less prominent than its β1 activity, although some nuances exist depending on the specific enantiomer. As mentioned, (-)-dobutamine (this compound) is reported to have weak β2 activity. mdpi.comscielo.br In contrast, the (+)-enantiomer of dobutamine is noted to display some β2 agonism in vascular receptors and is a powerful agonist of β1 and β2 adrenoreceptors in cardiac muscle. mdpi.com Studies on racemic dobutamine generally indicate negligible effects on β2 receptors. drugbank.comnih.govmedsafe.govt.nz

The interaction of this compound with alpha-1 adrenergic receptors is a point of divergence in the literature concerning the individual dobutamine enantiomers. One review indicates that (-)-dobutamine (this compound) behaves as a powerful adrenergic α1 agonist, leading to vasoconstriction. mdpi.comscielo.br Conversely, (+)-dobutamine is reported to have a similar affinity for α1 receptors but lacks intrinsic activity, effectively acting as an α1 antagonist. mdpi.comscielo.br

Based on the provided search results, there is no specific information detailing the interaction of this compound with estrogen receptors.

Studies on racemic dobutamine have also compared its receptor selectivity to other adrenergic agonists. Dobutamine demonstrates selectivity for β1 over β2 and α1 over α2 adrenergic receptors. nih.govnih.gov

The following table summarizes some of the reported receptor affinity data for racemic dobutamine:

| Receptor Subtype | Tissue Source | KD (µM) | Reference |

| β1 | Rat heart | 2.5 | nih.govnih.gov |

| β1 | Turkey erythrocyte | 2.6 | nih.govnih.gov |

| β2 | Frog heart | 14.8 | nih.govnih.gov |

| β2 | Rat lung | 25.4 | nih.govnih.gov |

| α1 | Rat heart | 0.09 | nih.govnih.gov |

| α1 | Rabbit uterus | 0.14 | nih.govnih.gov |

| α2 | Human platelet | 9.3 | nih.govnih.gov |

| α2 | Rabbit uterus | 5.7 | nih.govnih.gov |

Note: This table presents data for racemic dobutamine, as detailed affinity data specifically for this compound (-)-dobutamine was not consistently available across receptor subtypes in the provided sources.

Estrogen Receptor Agonism

Post-receptor Intracellular Signaling Cascades

Adrenergic receptors, including the β1 and α1 subtypes with which this compound is reported to interact, are members of the G protein-coupled receptor superfamily. wikipedia.orgnih.gov Activation of these receptors initiates intracellular signaling cascades.

β-adrenergic receptors, including the β1 subtype, are typically coupled to stimulatory G proteins (Gs). Upon agonist binding, the Gs protein activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). mdpi.com Increased intracellular cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets, leading to effects such as increased calcium influx and enhanced myocardial contractility. The KEGG database entry for this compound lactobionate (B10762962) lists ADRB1 as a target and is associated with pathways including the Calcium signaling pathway and Adrenergic signaling in cardiomyocytes. genome.jp

Alpha-1 adrenergic receptors, which (-)-dobutamine (this compound) is reported to activate, are typically coupled to Gq proteins. wikipedia.org Activation of Gq leads to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events contribute to various cellular responses, including smooth muscle contraction (vasoconstriction).

The specific post-receptor signaling cascades activated by this compound would therefore involve pathways downstream of both β1 and α1 adrenergic receptors, with the relative contribution of each pathway depending on the receptor selectivity and efficacy of the enantiomer.

G-Protein Coupling and Adenylate Cyclase Activation

β₁-adrenergic receptors, like many other GPCRs, are coupled to heterotrimeric G proteins. Upon agonist binding, the receptor undergoes a conformational change that facilitates the activation of the associated G protein. patsnap.comnih.gov In the case of β₁-adrenergic receptors, the primary coupling is to the stimulatory G protein (Gs). patsnap.comgenome.jp

Activation of Gs leads to the dissociation of its α subunit (Gsα) from the βγ subunits. nih.govresearchgate.net The activated Gsα subunit then interacts with and stimulates adenylyl cyclase (AC), a membrane-bound enzyme responsible for catalyzing the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). patsnap.comnih.govopen.edu This increase in intracellular cAMP concentration is a key event in the downstream signaling cascade initiated by β₁-adrenergic receptor activation. patsnap.comresearchgate.netnih.gov Different isoforms of adenylyl cyclase exist, and their regulation by G proteins can vary. nih.govnih.gov

Cyclic AMP (cAMP) and Protein Kinase A (PKA) Pathways

The elevated levels of cAMP resulting from adenylyl cyclase activation act as a second messenger, primarily by binding to and activating cAMP-dependent protein kinase (PKA), also known as protein kinase A. patsnap.comnih.govopen.edunih.gov PKA is a serine/threonine kinase that, upon activation, dissociates into its catalytic and regulatory subunits. nih.govopen.edu The free catalytic subunits are then able to phosphorylate a variety of target proteins within the cell. patsnap.comnih.govopen.edu

Phosphorylation by PKA is a crucial step in mediating the cellular responses to β₁-adrenergic stimulation. These target proteins include enzymes involved in metabolism, ion channels, and transcription factors, leading to diverse physiological effects depending on the cell type. nih.govopen.edunih.govsdbonline.org In cardiac myocytes, PKA-mediated phosphorylation of specific proteins is central to the positive inotropic effects observed with β₁-adrenergic agonists like dobutamine and, by extension, its enantiomer this compound. patsnap.comgenome.jp

Calcium Dynamics and Myofilament Sensitivity Modulation

A significant downstream effect of PKA activation in cardiac muscle cells is the modulation of calcium handling and myofilament sensitivity to calcium. PKA phosphorylates several key proteins involved in calcium cycling, including L-type calcium channels, phospholamban, and troponin I. patsnap.comgenome.jp

Phosphorylation of L-type calcium channels increases calcium influx into the myocyte during the action potential, raising intracellular calcium concentration. patsnap.com Phosphorylation of phospholamban relieves its inhibition of the sarcoplasmic reticulum (SR) calcium ATPase (SERCA), promoting increased calcium reuptake into the SR. patsnap.com This enhanced reuptake facilitates faster relaxation (lusitropy) and allows for more calcium to be stored for subsequent contractions. patsnap.com Phosphorylation of troponin I reduces the sensitivity of the myofilaments to calcium, which can contribute to faster relaxation during diastole. patsnap.comresearchgate.netnih.gov

While β-adrenergic agonists primarily enhance contractility by increasing intracellular calcium transient amplitude through these mechanisms, they can also influence myofilament calcium sensitivity. nih.govfrontiersin.org Myofilament calcium sensitivity refers to the responsiveness of the contractile apparatus to a given concentration of calcium. nih.govfrontiersin.org Changes in sensitivity can affect the force produced at a specific calcium level and influence the dynamics of contraction and relaxation. frontiersin.org Research findings indicate that while high calcium can reduce myofilament responsiveness, β-adrenergic agonists like dobutamine can have different effects on this parameter, contributing to improved energetic efficiency of contraction. nih.gov

Data on Calcium Dynamics and Myofilament Sensitivity

Studies comparing the effects of high perfusate calcium and dobutamine on isolated mouse hearts have provided insights into their respective impacts on myofilament responsiveness and energetic economy. nih.gov

| Condition | Developed Pressure (mmHg) | Peak Systolic Intracellular Calcium | Ratio of Developed Pressure to Myocardial Oxygen Consumption (mmHg/µmol/min/g dry wt) | Myofilament Responsiveness to Intracellular Calcium | Energetic Efficiency |

| High Perfusate Calcium | 63 ± 10 | Not significantly different | 1.15 ± 0.15 | Reduced | Inefficient |

| Dobutamine | 73 ± 10 | Not significantly different | 1.35 ± 0.15 | Maintained/Improved | Efficient |

Note: Data are representative findings from research studies and specific values may vary depending on experimental conditions. nih.gov

This table illustrates that while both high calcium and dobutamine can increase developed pressure, dobutamine demonstrates better energetic efficiency and appears to maintain or improve myofilament responsiveness to intracellular calcium compared to high calcium conditions. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Enantiomeric Activity

Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a compound relates to its biological activity. rsc.orgresearchgate.netnih.gov For chiral compounds like this compound, which has a stereogenic center, the stereochemistry plays a critical role in determining the pharmacological profile and the potency and selectivity of each enantiomer. nih.govresearchgate.netgoogleapis.com this compound is the (S)-enantiomer of dobutamine, and their distinct activities highlight the importance of stereochemistry in their interaction with adrenergic receptors. wikipedia.orgwikipedia.org

Influence of Amine Substituents on Receptor Selectivity

The dobutamine molecule, and thus this compound, contains a substituted amine group. The nature and position of substituents on the amine moiety can significantly influence the compound's affinity and selectivity for different adrenergic receptor subtypes (α₁, α₂, β₁, β₂, β₃). drugbank.com Variations in the amine structure can alter the binding interactions, such as hydrogen bonding, ionic interactions, and van der Waals forces, within the receptor binding site, thereby dictating which receptor subtype is preferentially activated or blocked.

Stereochemical Determinants of Pharmacological Profile

The stereogenic center in this compound leads to the existence of two enantiomers: (S)-dobutamine (this compound) and (R)-dobutamine. These enantiomers can exhibit different pharmacological activities due to the specific three-dimensional arrangement of atoms around the chiral center, which affects their fit and interaction with the receptor binding site. nih.govresearchgate.netgoogleapis.com

Studies have shown that for many chiral drugs targeting GPCRs, one enantiomer is significantly more potent or selective than the other. This is because the receptor binding site is a chiral environment that can differentiate between the two enantiomers, leading to differential binding affinities and efficacies. The (S)-enantiomer, this compound, is known to be a selective β₁-adrenergic receptor agonist, while the pharmacological profile of the racemate (dobutamine, a mixture of both enantiomers) and the (R)-enantiomer may differ in terms of receptor selectivity and intrinsic activity. wikipedia.orgwikipedia.org The specific interactions of each enantiomer within the β₁ receptor binding site determine their relative potency and the nature of their pharmacological response.

Aromatic Ring Substitutions and Activity

The dobutamine structure includes aromatic rings, which are common features in many drug molecules and play a crucial role in molecular recognition and binding to target proteins through various interactions, including pi-pi stacking and hydrophobic interactions. plos.orgdrughunter.comgoogle.comnih.gov Substitutions on these aromatic rings can significantly modulate the pharmacological activity of the compound.

Variations in the type, number, and position of substituents on the aromatic rings of dobutamine analogs can alter their lipophilicity, electronic properties, and steric bulk. These changes can impact the compound's ability to access the receptor binding site, its affinity for the receptor, and the efficacy of the resulting receptor activation. SAR studies involving modifications to the aromatic rings can help elucidate the specific requirements for optimal interaction with the β₁-adrenergic receptor and contribute to the design of more potent and selective agonists. drughunter.com

| Structural Feature | Potential Influence on Activity | Relevance to this compound |

| Substituted Amine Group | Receptor affinity and selectivity for adrenergic subtypes. | Determines interaction with the β₁-adrenergic receptor. drugbank.com |

| Stereogenic Center | Differential potency and selectivity of enantiomers. | Accounts for the distinct activity of (S)-dobutamine. wikipedia.orgwikipedia.org |

| Aromatic Ring Substitutions | Lipophilicity, electronic properties, steric bulk, receptor binding. | Impacts overall binding affinity and efficacy. drughunter.comnih.gov |

This table summarizes how key structural features of this compound, including the amine substituents, stereochemistry, and aromatic ring substitutions, contribute to its pharmacological profile and interaction with adrenergic receptors.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Levdobutamine

Preclinical Pharmacokinetic Profiling

Pharmacokinetic profiling in preclinical models provides essential data on the disposition of a drug candidate within a living system bccrc.caporsolt.comcreative-biolabs.com. This includes understanding how the compound is processed over time.

Routes of Disposition: Metabolism and Conjugation Pathways

The primary processes involved in the metabolism of dobutamine (B195870), the racemate of levdobutamine, are catechol methylation and conjugation nih.gov. While specific detailed pathways for this compound are not extensively detailed in the search results, the metabolic fate of dobutamine suggests similar processes are likely involved for its (S)-enantiomer. Catechol-O-methyltransferase (COMT) is indicated as a key enzyme in the rapid metabolism of dobutamine medsafe.govt.nzbhs.org.au.

Metabolite Identification and Activity (e.g., 3-O-Methyl this compound)

A major excretion product of dobutamine found in human urine is the conjugate of 3-O-methyl dobutamine nih.gov. 3-O-methyldobutamine (PubChem CID: 125272) is a known metabolite nih.gov. Research on dobutamine suggests that while the glucuronide conjugate of 3-O-methyldobutamine is likely inactive, 3-O-methyldobutamine itself may possess alpha-antagonist activity in vitro derangedphysiology.com. The activity of this compound's specific metabolites in preclinical models would be a critical area of investigation to fully understand its pharmacological profile.

Elimination Routes (e.g., Renal and Biliary)

Based on the information available for dobutamine, the major excretion products found in human urine are the conjugates of dobutamine and 3-O-methyl dobutamine nih.gov. This indicates that renal excretion of conjugated metabolites is a significant elimination route. While biliary excretion is mentioned as a potential route in general pharmacokinetic contexts, specific data for this compound's biliary elimination in preclinical models were not found in the provided search results.

Half-Life Determination in Preclinical Models

Preclinical Pharmacodynamic Evaluation in In Vivo Models

In vivo pharmacodynamic studies are essential to understand the effects of a drug candidate on living organisms, including its intended therapeutic effects and any off-target activities bccrc.caporsolt.comtechnologynetworks.com.

Inotropic and Chronotropic Effects Assessment

This compound is characterized as a positive inotrope and a selective β1-adrenergic receptor agonist wikipedia.orgwikipedia.orgncats.io. Inotropic agents affect the force of myocardial contraction, while chronotropic agents affect the heart rate nih.govcfrjournal.com. Dobutamine, the racemate, is known to increase myocardial contractility and stroke volume by stimulating beta-1 adrenergic receptors, leading to increased cardiac output nih.govdrugbank.com. It generally produces comparatively mild chronotropic effects medsafe.govt.nzdrugbank.compfizer.com. Preclinical evaluations of this compound would involve assessing these effects in animal models to determine its potency and selectivity as a β1-adrenergic agonist and its impact on cardiac function. Studies on dobutamine in animal models have shown it produces less increase in heart rate for a given inotropic effect compared to isoproterenol (B85558) medsafe.govt.nzpfizer.com.

Preclinical studies evaluating the inotropic and chronotropic effects of this compound would typically involve monitoring parameters such as heart rate, blood pressure, cardiac output, and ventricular function in animal models following administration of the compound.

Interactive Data Tables

Based on the available information, a representative data point for dobutamine's half-life is presented below. Preclinical studies on this compound would generate similar data in various animal species.

| Parameter | Value (Dobutamine in Humans) | Unit | Source |

| Elimination Half-Life | ~2 | minutes | nih.govmedsafe.govt.nzbhs.org.audrugbank.com |

Note: Interactive functionality would allow users to potentially filter or sort this table in a live environment.

Cardiac Contractility and Hemodynamic Parameters (e.g., Stroke Volume, Cardiac Output, Systemic Vascular Resistance)

Preclinical investigations into this compound's effects on cardiac contractility and hemodynamic parameters are crucial for characterizing its inotropic profile. Studies in animal models aim to quantify changes in key metrics such as stroke volume (SV), cardiac output (CO), and systemic vascular resistance (SVR).

While specific preclinical data focusing solely on this compound's effects on these parameters were not extensively found in the provided search results, the actions of related inotropic agents like dobutamine and levosimendan (B1675185) in preclinical and clinical settings offer insights into the types of effects expected from a positive inotrope. Dobutamine, for instance, is known to increase cardiac output primarily through enhanced myocardial contractility and stroke volume in normal animals. mdpi.commedsafe.govt.nz Higher doses can also lead to tachycardia, further contributing to increased cardiac output. mdpi.com In humans, dobutamine increases stroke volume and cardiac output while decreasing ventricular filling pressure and total systemic and pulmonary vascular resistances. medsafe.govt.nz Levosimendan, another inotropic agent, has also demonstrated in preclinical and clinical studies the ability to increase cardiac output and stroke volume. archivesofmedicalscience.comcfrjournal.com

Preclinical studies often utilize techniques such as conductance catheters to assess detailed hemodynamic behavior and myocardial performance in animal models like mice and rats. mdc-berlin.de These methods allow for the measurement of parameters such as ejection fraction, cardiac output, and pressure-volume relationships, providing a comprehensive picture of a compound's impact on cardiac function. mdc-berlin.de

Based on the known mechanisms of action of related inotropes, it is expected that preclinical studies with this compound would investigate its ability to enhance myocardial contractility, leading to increases in stroke volume and cardiac output. The impact on systemic vascular resistance would also be a key parameter, as inotropic agents can have varying effects on vascular tone.

Myocardial Energetic Efficiency Studies

Evaluating the impact of inotropic agents on myocardial energetic efficiency is critical, as increasing contractility can potentially increase myocardial oxygen consumption. Myocardial energetic efficiency refers to the relationship between the work performed by the heart and the energy consumed to perform that work. Preclinical studies in this area aim to determine if a compound improves cardiac function without a disproportionate increase in oxygen demand, which could be detrimental, particularly in compromised hearts.

Studies investigating the energetic efficiency of inotropic agents often measure myocardial oxygen consumption (MVO2) in relation to mechanical work. For example, research using carbon-11 (B1219553) acetate (B1210297) kinetics and positron emission tomography (PET) has been employed to assess the effects of dobutamine on oxidative metabolism and myocardial efficiency in patients with dilated cardiomyopathy. nih.gov This type of approach, while demonstrated in a clinical context here, highlights methodologies applicable to preclinical models. The study found that despite an increase in MVO2, dobutamine led to an increase in the work-metabolic index and estimated efficiency in these patients. nih.gov

Another preclinical study in a porcine model of stunned myocardium investigated the effects of dobutamine on the efficiency of energy transfer from total mechanical work to external mechanical work. nih.gov This study utilized concepts like time-varying elastance and measured parameters such as contractility (Emax), total mechanical work (PLA), external work (EW), potential energy (PE), and MVO2. nih.gov The findings indicated that dobutamine infusion increased Emax and EW per beat while MVO2 and the efficiency of energy transfer returned to baseline in stunned myocardium. nih.gov

Research comparing levosimendan and dobutamine in a porcine model of postischemically reduced left ventricular function addressed the hypothesis that both drugs might induce surplus oxygen consumption relative to their contractile effect. researchgate.net At equipotent therapeutic doses, neither dobutamine nor levosimendan showed inotropic oxygen wasting in this model. researchgate.net However, at supratherapeutic levels, both drugs significantly increased oxygen consumption related to mechanical work. researchgate.net

Receptor Down-Regulation and Pharmacodynamic Adaptation in Preclinical Models

Pharmacodynamic adaptation, including receptor down-regulation, is a phenomenon where the response to a drug diminishes over time with continuous exposure. This is particularly relevant for drugs that act on receptors, such as adrenergic receptors which are targets for some inotropic agents. Receptor down-regulation involves a reduction in the number or sensitivity of receptors available for drug binding, leading to a blunted response. apa.orgumn.edu

Studies have investigated receptor down-regulation in the context of inotropic therapy. For instance, continuous treatment with dobutamine in patients with congestive heart failure was found to induce down-regulation of beta-adrenergic receptors on mononuclear leukocytes. nih.gov This down-regulation was observed as early as 24 hours after the start of treatment and was related to the development of drug tolerance. nih.gov

While direct preclinical studies on this compound and receptor down-regulation were not found in the provided search results, the principle of pharmacodynamic adaptation through receptor modulation is a critical consideration for any inotropic agent acting via adrenergic pathways. Preclinical models would be used to assess if chronic administration of this compound leads to a decrease in the density or sensitivity of its target receptors in cardiac tissue, and if this correlates with a diminished inotropic response over time. Such studies often involve measuring receptor density and function in cardiac tissue after prolonged drug exposure in animal models.

Comparative Preclinical Studies with Other Inotropic Agents

Comparative preclinical studies are valuable for positioning a new inotropic agent like this compound relative to existing therapies. These studies allow for a direct comparison of efficacy and potentially other characteristics in controlled animal models.

Several studies have compared the effects of different inotropic agents in preclinical and clinical settings. For example, comparisons between levosimendan and dobutamine have been conducted in various models of heart failure and cardiogenic shock. Preclinical studies in pigs have compared the effects of levosimendan and dobutamine on left ventricular contractility and energetic properties in an acute ischemic heart failure model. researchgate.net These studies assessed parameters such as contractility, myocardial oxygen consumption, and energy transfer efficiency. researchgate.net

Clinical meta-analyses and randomized controlled trials have also compared the outcomes of patients treated with levosimendan versus dobutamine or milrinone (B1677136), providing insights into their relative effectiveness and safety profiles, although these are clinical rather than purely preclinical comparisons. revportcardiol.orgnih.govacc.orgnvtnet.nlnih.govemra.org These studies have evaluated endpoints such as mortality, hemodynamic parameters, and the incidence of adverse events. revportcardiol.orgnih.govacc.orgnvtnet.nlnih.govemra.org

Preclinical comparative studies with this compound would likely involve comparing its effects on cardiac contractility, hemodynamic parameters, and potentially myocardial energetic efficiency and receptor adaptation against standard inotropic agents like dobutamine or milrinone in relevant animal models of cardiac dysfunction. These studies would aim to determine if this compound offers advantages in terms of efficacy, duration of action, or a more favorable impact on myocardial oxygen balance compared to existing treatments in a preclinical setting.

Advanced Research Methodologies and Analytical Quantification for Levdobutamine

In Vitro Experimental Models in Levdobutamine Research

In vitro models offer controlled environments to investigate the direct effects of a compound on cells and tissues, providing insights into molecular mechanisms and functional responses. These models are essential for initial screening and detailed mechanistic studies.

Cell-Based Assays for Receptor Binding and Signaling

Cell-based assays are fundamental for characterizing the interaction of this compound with its primary target, the β1-adrenergic receptor, and the subsequent intracellular signaling cascades. Receptor binding assays, including both direct and competitive formats, are employed to determine the affinity of this compound for β1-adrenergic receptors giffordbioscience.commerckmillipore.comnih.gov. These assays typically utilize cell membranes or whole cells expressing the target receptor and may involve radiolabeled ligands to quantify binding parameters such as dissociation constant (Kd) and receptor density (Bmax) giffordbioscience.commerckmillipore.comnih.gov. Competitive binding assays can assess the potency of this compound in displacing a known ligand, yielding an inhibition constant (Ki) or IC50 value giffordbioscience.commdpi.comnih.gov.

Beyond simple binding, cell-based signaling assays are used to evaluate the functional consequences of this compound binding. As a β1-adrenergic agonist, this compound would be expected to activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Assays measuring cAMP accumulation, often using reporter gene systems or immunoassays, can quantify the efficacy and potency of this compound in stimulating this signaling pathway giffordbioscience.comnih.gov. Other signaling assays may investigate downstream effects, such as the activation of protein kinase A (PKA) or changes in calcium handling within cardiomyocytes, which are critical for mediating the inotropic effects of β1-agonists nih.govfrontiersin.org. Cell-based assays provide a scalable and feasible approach for screening and understanding the initial cellular interactions of this compound giffordbioscience.comselvita.com.

Human Complex In Vitro Models (CIVMs) for Tissue-Level Studies

Complex in vitro models (CIVMs), also known as tissue-level models, aim to better recapitulate the physiological environment and complexity of human tissues compared to traditional two-dimensional cell cultures merckmillipore.comnih.govnih.gov. These models can include three-dimensional (3D) cell cultures, organoids, or engineered tissues incorporating multiple cell types and extracellular matrix components merckmillipore.comnih.govnih.govresearchgate.net.

For a cardiovascular agent like this compound, CIVMs representing cardiac tissue could be utilized to assess its effects on tissue contractility, electrical activity, and cellular interactions in a more physiologically relevant context mdpi.comnih.govgoogleapis.com. Engineered cardiac tissues derived from induced pluripotent stem cells (iPSCs) or other human cell sources can exhibit spontaneous beating and respond to inotropic agents nih.govgoogleapis.comcancer.gov. Studying this compound in such models could provide insights into its impact on myocardial function at a level of organization beyond single cells, potentially revealing effects on tissue-level mechanics and integrated cellular responses. CIVMs offer the potential to reduce reliance on animal models and provide data with enhanced physiological correlation merckmillipore.comnih.govnih.gov.

Integration of In Vitro Models in Nonclinical Study Design

In vitro models are integral to the design of nonclinical research programs for compounds like this compound. Data from cell-based assays and CIVMs inform the selection of relevant animal species for in vivo studies, the design of efficacy and safety pharmacology experiments, and the identification of potential targets and mechanisms of action premierconsulting.comsfda.gov.saapconix.comnih.gov.

In Vivo Animal Models in this compound Research

In vivo studies using animal models are essential for evaluating the systemic effects of this compound, including its pharmacokinetics, pharmacodynamics, and efficacy in relevant physiological or pathophysiological settings. These models provide a complex biological system that cannot be fully replicated by in vitro methods.

Selection and Justification of Animal Models

The selection of appropriate animal models for this compound research is based on the need to evaluate its effects on the cardiovascular system, particularly its positive inotropic activity. Relevant animal species should ideally possess a cardiovascular system and adrenergic receptor profile that are translationally relevant to humans nih.govwho.intmdpi.comnih.govfrontiersin.org. Large animal models, such as pigs, dogs, or sheep, are often preferred for cardiovascular studies due to the similarities in heart size, anatomy, and physiology to humans compared to rodents nih.govmdpi.comnih.govfrontiersin.org.

Specific disease models are also crucial for evaluating the potential therapeutic efficacy of this compound in conditions where inotropic support might be beneficial. Given its nature as a positive inotrope, models of heart failure or myocardial dysfunction would be relevant who.intmdpi.comnih.govfrontiersin.orgresearchgate.net. These can include models of induced myocardial infarction, pressure overload, or rapid pacing, which mimic aspects of human heart disease mdpi.comnih.govfrontiersin.org. The justification for selecting a particular animal model involves considering its relevance to the human condition, the ability to measure relevant physiological endpoints (e.g., cardiac contractility, heart rate, blood pressure), and ethical considerations frontiersin.orgmdpi.comlumc.nl.

Acute and Chronic Preclinical Study Designs

Preclinical in vivo studies for this compound would involve both acute and chronic study designs to assess its effects over different durations of exposure selvita.comnebiolab.cominterbiotox.comnih.goverbc-group.com.

Acute studies typically involve single administrations or short-term infusions of this compound to characterize its immediate pharmacological effects, such as changes in cardiac function and hemodynamics selvita.comnebiolab.cominterbiotox.comnih.gov. These studies are crucial for understanding the rapid onset and duration of action. Acute studies can also help determine dose-response relationships and identify the maximum tolerated dose in the animal model selvita.comnebiolab.cominterbiotox.com.

Ethical Considerations and the 3Rs Principle (Replacement, Reduction, Refinement) in Animal Research

The ethical use of animals in scientific research is governed by principles such as the 3Rs: Replacement, Reduction, and Refinement. Replacement involves using methods that avoid or replace the use of animals where possible, including alternative models or existing data latrobe.edu.aubps.ac.ukeuropa.eunsw.gov.au. Reduction focuses on minimizing the number of animals used while still achieving scientifically valid and reproducible results, often through appropriate experimental design and statistical analysis bps.ac.uknsw.gov.au. Refinement aims to minimize any potential pain, suffering, distress, or lasting harm to animals used in research and enhance their welfare throughout all aspects of their care and use bps.ac.uknsw.gov.au. These principles are embedded in national and international regulations and guidelines for animal research europa.eu. While the 3Rs are fundamental to ethical considerations in pharmacological research involving animals, specific details regarding the application of the 3Rs principle in animal studies involving this compound were not found in the conducted searches.

Computational and In Silico Approaches in this compound Pharmacology

Computational and in silico approaches play a significant role in modern drug discovery and pharmacology by providing tools for understanding molecular interactions, predicting properties, and simulating biological processes nih.govnih.govresearchgate.netijrpr.com. These methods can help reduce the time and cost associated with drug development nih.gov. Specific computational and in silico studies directly focused on this compound were not identified in the search results. The following subsections describe common computational techniques used in pharmacology.

Molecular Modeling and Docking Studies for Receptor Interaction

Molecular modeling and docking studies are widely used computational techniques to investigate the potential binding modes and interactions between a small molecule, such as a drug candidate, and a biological target, such as a receptor or enzyme nih.gov21stcenturycardiology.comnih.govnih.govresearchgate.net. These studies can predict the affinity and orientation of a ligand within a binding site, providing insights into the likely mechanism of action and aiding in the design of new compounds nih.govnih.govresearchgate.net. While these methods are valuable in understanding drug-receptor interactions, specific molecular modeling and docking studies conducted with this compound were not found in the search results.

Pharmacophore Elucidation and Drug Design

A pharmacophore represents the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target and to trigger or block a biological response nih.gov. Pharmacophore elucidation involves identifying and defining these features, which can then be used as a 3D query to search databases for potential new drug candidates or to design molecules with desired activity profiles nih.govnih.govresearchgate.netijrpr.com. This concept is a key element in ligand-based drug design, particularly when the 3D structure of the target receptor is not available researchgate.net. Specific studies detailing the pharmacophore elucidation or drug design efforts specifically involving this compound were not identified in the conducted searches.

Simulation of Biological Processes and Pharmacodynamic Effects

Computational simulations are employed to model and predict the behavior of drugs within biological systems, including their pharmacokinetic (PK) and pharmacodynamic (PD) effects nih.govaccp1.orgfrontiersin.orgmdpi.com. PK/PD modeling links the concentration-time profile of a drug with its therapeutic effects based on the underlying biological processes nih.govaccp1.org. These simulations can help predict drug disposition and response, aiding in the selection of promising candidates and understanding the temporal pattern of drug effects nih.govaccp1.orgfrontiersin.orgmdpi.com. While computational simulations are increasingly integrated into drug discovery and development, specific simulations of biological processes or pharmacodynamic effects specifically for this compound were not found in the search results.

Bioanalytical Methodologies for this compound and Metabolites

Bioanalytical methodologies are essential for the quantitative determination of drugs and their metabolites in biological matrices such as blood, plasma, or urine chromatographyonline.comresearchgate.net. These methods are critical for pharmacokinetic and pharmacodynamic studies, as well as for understanding drug metabolism chromatographyonline.combioanalysis-zone.com. High-Performance Liquid Chromatography (HPLC) is a widely used technique in bioanalysis, often coupled with various detectors, including mass spectrometry (LC-MS), due to its sensitivity, selectivity, and robustness chromatographyonline.comresearchgate.netbioanalysis-zone.comnih.govnih.gov. Specific bioanalytical methods, including HPLC methods, developed or applied for the quantification of this compound and its metabolites were not found in the conducted searches.

High-Performance Liquid Chromatography (HPLC) Methods

UV Detection Based Methods

UV detection is a widely used method in chromatography due to its simplicity and versatility. It relies on the principle that analytes absorb ultraviolet light at specific wavelengths. For compounds like dobutamine (B195870) (a related compound often studied alongside this compound), UV detection at wavelengths such as 280 nm has been employed in HPLC methods for its determination in pharmaceutical formulations and biological samples. derpharmachemica.comunoesc.edu.br The UV spectrum of dobutamine shows a maximum absorbance wavelength at 280 nm. derpharmachemica.com Methodologies involving UV detection for dobutamine have demonstrated linearity over specific concentration ranges. For instance, an RP-HPLC method with UV detection at 280 nm showed linearity in the range of 0.2 mg/ml to 1.0 mg/ml for dobutamine in bulk and tablet formulations. derpharmachemica.com Another validated HPLC-UV method for dobutamine hydrochloride utilized a UV-Visible detector at 280 nm and demonstrated linearity in the range of 80% to 120% of the theoretical test concentration. unoesc.edu.br

Electrochemical Detection Methods

Electrochemical detection offers high sensitivity and selectivity for electroactive compounds. This method measures the current produced by the oxidation or reduction of the analyte at an electrode surface. While direct information on this compound is limited in the search results, electrochemical detection has been successfully applied to the analysis of related compounds like dobutamine and other catecholamines. For example, electrochemical detection has been used in conjunction with HPLC for the analysis of dopamine (B1211576) at low nanomolar concentrations. nih.gov An electrochemical sensor utilizing thiourea (B124793) SAMs over nano-gold particles-CNTs composite was developed for the simultaneous determination of dobutamine and other drugs in human serum, showing low limits of detection in the nanomolar range. rsc.org Another method for dobutamine determination in human plasma used electrochemical detection after extraction and filtration, showing linearity from 1 to 400 ng/ml. derpharmachemica.com Electrochemical detection is recognized for its advantages in terms of simplicity, ease of miniaturization, high analytical sensitivity, and relatively low cost for electroactive species. lcms.cz

Fluorescence Detection Methods

Fluorescence detection is a highly sensitive technique used for compounds that naturally fluoresce or can be derivatized to become fluorescent. This method involves exciting the analyte at a specific wavelength and measuring the emitted light at a longer wavelength. For dobutamine, a spectrofluorimetric method has been developed based on its inhibitory effect on a hemoglobin-catalyzed reaction. nih.gov This method showed a linear relationship between dobutamine hydrochloride concentration and fluorescence quenching in the range of 2.00 × 10⁻⁷ to 3.00 × 10⁻⁶ g/mL, with a limit of detection of 4.83 × 10⁻⁹ g/mL. nih.gov This highlights the potential of fluorescence-based methods for achieving very low detection limits for compounds structurally related to this compound.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is a powerful analytical technique that combines the high separation efficiency of UHPLC with the sensitivity and specificity of tandem mass spectrometry. This method is widely used for the quantification of drugs and metabolites in complex biological matrices.

Method Development and Validation Parameters (e.g., LOD, LOQ, Linearity)

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. Key validation parameters include Limit of Detection (LOD), Limit of Quantification (LOQ), and linearity. ddtjournal.neteurachem.org

For dobutamine analysis using UHPLC-MS/MS, methods have been developed and validated to achieve high sensitivity. A sensitive method for the simultaneous UHPLC-MS/MS analysis of milrinone (B1677136) and dobutamine in blood plasma reported a lowest limit of quantification (LLOQ) below 1 ng/mL. nih.govnih.govresearchgate.net The matrix-matched calibration was linear in the range of 1-300 ng/mL. nih.govnih.gov Precision and accuracy were also assessed, with between-run accuracy remaining within 107-115% and precision within 4.8-7.4% over the calibration range. nih.govnih.gov

LOD and LOQ are defined as the smallest concentrations of an analyte that can be reliably detected and quantified, respectively. ddtjournal.neteurachem.org The ICH guidelines provide methods for calculating LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve. ddtjournal.netsepscience.com Linearity is assessed by analyzing a series of standards at different concentrations and determining the correlation between the instrument response and the analyte concentration. sepscience.comresearchgate.net

| Parameter | Value (Dobutamine UHPLC-MS/MS) | Source |

|---|---|---|

| LLOQ | < 1 ng/mL | nih.govnih.govresearchgate.net |

| Linearity Range | 1-300 ng/mL | nih.govnih.gov |

| Between-run Accuracy | 107-115% | nih.govnih.gov |

| Between-run Precision | 4.8-7.4% | nih.govnih.gov |

Sample Preparation and Stabilization Techniques (e.g., Ascorbic Acid, Internal Standards)

Effective sample preparation is essential for removing matrix interferences and concentrating the analyte, thereby improving the sensitivity and reliability of UHPLC-MS/MS analysis. For the analysis of dobutamine in plasma, sample preparation techniques have involved the use of small sample volumes, such as 20 µL of plasma. nih.govnih.govresearchgate.net

Dobutamine is known to undergo rapid degradation in plasma samples. ut.ee To prevent this degradation, stabilizers are employed. Ascorbic acid (Vitamin C) has been successfully used as a stabilizer in plasma samples for dobutamine analysis. nih.govnih.govut.ee The addition of ascorbic acid helps to improve the stability of dobutamine. nih.govut.ee

Internal standards (IS) are commonly used in quantitative analysis to compensate for variations in sample preparation, injection volume, and matrix effects. Stable isotope-labeled internal standards are often preferred. For dobutamine analysis, dobutamine-D4 has been used as an internal standard. nih.gov

Sample preparation procedures can include steps like protein precipitation, extraction, and centrifugation. For instance, a method involved thawing plasma samples stabilized with ascorbic acid, adding methanol (B129727) containing formic acid and internal standard, followed by shaking and centrifugation. nih.gov

Signal Enhancement Strategies (e.g., Eluent Additives)

Optimizing the mobile phase composition and using appropriate eluent additives can significantly enhance the ionization efficiency and signal intensity of analytes in MS detection. For UHPLC-MS/MS analysis, the mobile phase typically consists of a mixture of water and organic solvents, often with acidic modifiers like formic acid.

The addition of certain eluent additives can lead to significant signal enhancement in positive ion mode detection for compounds like dobutamine. Ammonium fluoride (B91410) (NH4F) has been shown to provide significant signal enhancement in positive electrospray ionization for dobutamine, although the exact mechanism is not fully understood. nih.govnih.govut.ee The use of NH4F as an eluent additive facilitated achieving a low LLOQ below 1 ng/mL for dobutamine in plasma. nih.govnih.govut.ee High-purity solvents and additives are crucial to prevent unwanted adduct formation and reduce MS background noise, thereby improving sensitivity. chromatographyonline.com

Spectrophotometric Determination Methods

Spectrophotometric methods offer a relatively simple, specific, accurate, and precise approach for the estimation of various drugs, including adrenergic agents like dobutamine, the racemate of this compound. These methods typically involve measuring the absorbance of a drug solution at a specific wavelength in the ultraviolet (UV) or visible region of the spectrum. orientjchem.orgscispace.comijmer.com

Several spectrophotometric techniques have been developed for the analysis of dobutamine in pure form and pharmaceutical formulations. Some methods are based on the reaction of dobutamine with specific reagents to produce colored products that can be measured spectrophotometrically. For instance, methods utilizing N-Bromo Succinamide (NBS) and dyes like Indigo Caramine or Amaranth have been reported. orientjchem.orgscispace.com These methods involve the addition of a known excess of NBS to the drug in an acidic medium, followed by the estimation of the residual NBS by reacting it with a fixed amount of the dye and measuring the absorbance at a specific wavelength, such as 520 nm. orientjchem.orgscispace.com Beer's Law is typically obeyed over specific concentration ranges for these methods. orientjchem.org

Another approach involves the complexation of dobutamine with metal ions or the reduction of metal ions by dobutamine, followed by complexation with a chromogenic agent. For example, a method based on the complexation of Fe(III) with sulphosalicylic acid, followed by the addition of dobutamine which causes bleaching of the complex's absorption at 515 nm, has been developed. globalresearchonline.netresearchgate.net Alternatively, a method involving the reduction of Fe(III) by dobutamine in an acidic medium and subsequent chelation of the produced Fe(II) with potassium ferricyanide (B76249) to form a bluish-green colored product measured at 720 nm has also been reported. globalresearchonline.netresearchgate.net

The development of spectrophotometric methods often involves optimizing various parameters affecting the reaction and color development, such as reagent concentration, pH, and reaction time. orientjchem.orgglobalresearchonline.netwisdomlib.org These methods are validated according to guidelines, assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). orientjchem.orgscispace.comresearchgate.net

Studies on dobutamine have shown that spectrophotometric methods can provide good accuracy and precision for its determination in bulk drug and pharmaceutical formulations, with no significant interference from common excipients. researchgate.net

Here is a table summarizing some reported spectrophotometric methods for dobutamine, which could potentially be adapted or provide a basis for this compound analysis:

| Method Basis | Reagents Used | Measured Wavelength (nm) | Beer's Law Range (µg/mL) | Reference |

| Reaction with NBS and Indigo Caramine | N-Bromo Succinamide, Indigo Caramine | 520 | 0.6 - 4.2 | orientjchem.org |

| Reaction with NBS and Amaranth | N-Bromo Succinamide, Amaranth | 520 | Not specified | scispace.com |

| Complexation of Fe(III) with Sulfosalicylic Acid | Fe(III), Sulfosalicylic Acid | 515 | 1 - 20 | globalresearchonline.netresearchgate.net |

| Reduction of Fe(III) and Chelation with Ferricyanide | Fe(III), Potassium Ferricyanide | 720 | 0.4 - 3.0 | globalresearchonline.netresearchgate.net |

| Complexation with Terbium | Terbium | 299 | 3.30 - 13.50 | oup.comnih.gov |

| Reaction with 4-aminophenazone and NaIO4 | 4-aminophenazone, Sodium periodate (B1199274) (NaIO4) | 530 | 2.0 - 20.0 | wisdomlib.org |

| Reaction with MBTH and Ce(IV) | 3-methyl benzothiazolinone (B8138533) hydrazone (MBTH), Ce(IV) | 640 | 2.0 - 10.0 | wisdomlib.org |

Note: While these methods are reported for dobutamine, their applicability to this compound would require specific investigation and validation due to potential differences in chemical properties and reactivity.

Inductively Coupled Plasma Mass Spectrometry (ICPMS) for Elemental Impurity Analysis in Active Pharmaceutical Ingredients

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and versatile analytical technique widely used for the determination of trace elemental impurities in various matrices, including active pharmaceutical ingredients (APIs). ingeniatrics.comanalytik-jena.commalvernpanalytical.comnih.gov The presence of elemental impurities in pharmaceuticals is a critical concern due to their potential toxicity and impact on drug quality, stability, and shelf life. ingeniatrics.comanalytik-jena.comthermofisher.comeag.com Regulatory bodies like the International Council for Harmonization (ICH) and the United States Pharmacopeia (USP) have established guidelines (e.g., ICH Q3D, USP <232>, USP <233>) that set limits for acceptable levels of elemental impurities in drug products and recommend the use of modern analytical techniques like ICP-MS for their quantification. ingeniatrics.comanalytik-jena.commalvernpanalytical.comthermofisher.com

ICP-MS offers significant advantages over older methods, such as the non-specific colorimetric tests, by providing high sensitivity (with detection limits typically in the parts per trillion range), wide dynamic range, and the ability to simultaneously quantify multiple elements. ingeniatrics.commalvernpanalytical.comthermofisher.comeag.com This makes it the preferred technique for monitoring elemental impurities to ensure compliance with stringent regulatory requirements. analytik-jena.comthermofisher.comeag.com

The process of elemental impurity analysis in APIs using ICP-MS generally involves sample preparation, typically through microwave-assisted acid digestion, to break down the organic matrix and ensure that the elemental impurities are in a solution suitable for introduction into the ICP-MS instrument. nih.govoup.com Common acids used for digestion include nitric acid. nih.govoup.com After digestion, the sample solution is introduced into the ICP, where it is ionized. The ions are then transported into a mass spectrometer, which separates and detects them based on their mass-to-charge ratio, allowing for the identification and quantification of the elements present. malvernpanalytical.com

ICP-MS can effectively determine a wide range of elemental impurities that may be present in APIs, including those classified by ICH Q3D based on their toxicity and likelihood of presence. These include highly toxic elements like arsenic, cadmium, mercury, and lead (Class 1), as well as other elements like vanadium, cobalt, nickel, copper, platinum, palladium, and others (Class 2 and 3). ingeniatrics.comanalytik-jena.comeag.com

Challenges in ICP-MS analysis of pharmaceuticals can include matrix effects and polyatomic interferences, which can be addressed through various strategies such as using collision/reaction cells (e.g., with helium gas) to remove interfering species. analytik-jena.comthermofisher.comnih.gov Method validation for elemental impurity analysis by ICP-MS is crucial and involves assessing parameters such as accuracy, precision, linearity, LOD, and LOQ, in accordance with regulatory guidelines. analytik-jena.comthermofisher.com

Research has demonstrated the successful application of ICP-MS for the precise estimation of elemental impurities in APIs, with methods showing good linearity, accuracy, and recovery rates within acceptable limits. nih.gov

Here is an example of elemental impurities that can be targeted using ICP-MS in API analysis, based on ICH Q3D guidelines:

| ICH Q3D Class | Examples of Elements |

| Class 1 | As, Cd, Hg, Pb |

| Class 2A | Co, V, Ni |

| Class 2B | Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, Tl |

| Class 3 | Ba, Cr, Cu, Li, Mo, Sb, Sn |

Note: The specific elemental impurities relevant to this compound would depend on its manufacturing process and potential sources of contamination.

Q & A

Q. Q1. How should researchers design in vitro and in vivo experiments to investigate Levdobutamine's mechanism of action?

Methodological Answer:

- Begin by formulating hypotheses using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with existing literature gaps .

- For in vitro studies: Use dose-response assays (e.g., cardiomyocyte contractility models) to quantify this compound’s β1-adrenergic receptor activation. Include controls for nonspecific effects (e.g., co-administration with β-blockers) .

- For in vivo models: Select species with cardiovascular physiology analogous to humans (e.g., canine or porcine models). Standardize variables like anesthesia type, hemodynamic monitoring protocols, and baseline cardiac output measurements to minimize confounding factors .

Q. Q2. What validated analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

- Prioritize HPLC-MS/MS for high sensitivity and specificity, adhering to ICH M10 guidelines for bioanalytical validation .

- Validate parameters:

- Linearity : 1–100 ng/mL range (R² > 0.99).

- Precision : ≤15% CV for intra-/inter-day variability.

- Recovery : ≥85% via spiked plasma samples .

- Cross-validate with alternative techniques (e.g., LC-UV) in pilot studies to confirm reproducibility .

Q. Q3. How can researchers ensure ethical compliance in this compound clinical trials?

Methodological Answer:

- Submit protocols to IRBs/ethics committees with detailed inclusion/exclusion criteria (e.g., exclusion of patients with arrhythmia history) .

- Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define endpoints (e.g., “Does this compound improve cardiac index in septic shock patients vs. dopamine over 24h?”) .

- Implement Data Safety Monitoring Boards (DSMBs) for interim analyses to detect adverse events early .

Advanced Research Questions

Q. Q4. How to resolve contradictions in this compound’s efficacy reported across preclinical and clinical studies?

Methodological Answer:

- Conduct systematic reviews with meta-analysis (PRISMA guidelines) to aggregate data. Stratify by study type (e.g., animal vs. human) and covariates (e.g., dosage, patient comorbidities) .

- Apply Bland-Altman plots to assess agreement between conflicting hemodynamic measurements (e.g., cardiac output via thermodilution vs. echocardiography) .

- Explore pharmacogenomic factors (e.g., β1-receptor polymorphisms) using GWAS to explain variability in response .

Q. Q5. What advanced modeling approaches can predict this compound’s pharmacokinetic/pharmacodynamic (PK/PD) interactions?

Methodological Answer:

- Develop compartmental PK models (e.g., NONMEM) using population data to account for inter-individual variability in clearance rates .

- Integrate quantitative systems pharmacology (QSP) models to simulate this compound’s effects on cardiac output under sepsis-induced cytokine storms .

- Validate models against clinical trial data using goodness-of-fit tests (e.g., visual predictive checks) .

Q. Q6. How to design experiments identifying this compound’s role in mitochondrial bioenergetics?

Methodological Answer:

- Use high-resolution respirometry (Oroboros O2k) to measure oxygen consumption in cardiomyocytes. Compare this compound-treated vs. untreated cells under stress (e.g., hypoxia) .

- Pair with mitochondrial membrane potential assays (JC-1 dye) to assess uncoupling effects.

- Apply multi-omics integration (transcriptomics + metabolomics) to map pathways like ATP synthesis and ROS production .

Q. Q7. What strategies address reproducibility challenges in this compound’s hemodynamic effects across labs?

Methodological Answer:

- Adopt Standard Operating Procedures (SOPs) for experimental conditions (e.g., temperature, perfusion pressure in Langendorff setups) .

- Use reference standards (e.g., NIST-traceable this compound) to calibrate instruments.

- Publish negative data and detailed methods in open-access repositories to reduce publication bias .

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.